3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that features a benzotriazinone core linked to a pyrimidinyl group via a sulfanylmethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one typically involves multi-step reactions. One common approach is the condensation of 6-methyl-4-oxo-1H-pyrimidin-2-yl thiol with a suitable benzotriazinone precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidinyl and benzotriazinone moieties can be reduced to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzotriazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Thioxopyrimidines: Exhibits diverse biological activities such as antioxidant, radioprotective, and antiviral properties.
Uniqueness
3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidinyl and benzotriazinone moieties linked by a sulfanylmethyl bridge allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
326177-37-1 |
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Molecular Formula |
C13H11N5O2S |
Molecular Weight |
301.33g/mol |
IUPAC Name |
3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H11N5O2S/c1-8-6-11(19)15-13(14-8)21-7-18-12(20)9-4-2-3-5-10(9)16-17-18/h2-6H,7H2,1H3,(H,14,15,19) |
InChI Key |
ZRJFOYLYOUJMKB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCN2C(=O)C3=CC=CC=C3N=N2 |
SMILES |
CC1=CC(=O)NC(=N1)SCN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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